molecular formula C7H6ClNO2 B8777383 furo[3,2-b]pyridin-3(2H)-one hydrochloride

furo[3,2-b]pyridin-3(2H)-one hydrochloride

Cat. No. B8777383
M. Wt: 171.58 g/mol
InChI Key: AGBXIDKIIGYRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544693B2

Procedure details

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (6.90 g, 25.8 mmol) was dissolved in 10% hydrochloric acid (50 mL), and heated under reflux for 3 h. Evaporation of the hydrochloric acid solution gave furo[3,2-b]pyridin-3(2H)-one hydrochloride (9.0 g). A portion of the furo[3,2-b]pyridin-3(2H)-one hydrochloride was converted to its free base by treatment with saturated sodium bicarbonate and extraction with chloroform in preparation for the following step.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[O:4][C:3]=1C(OCC)=O.[ClH:16]>>[ClH:16].[O:4]1[C:5]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[C:2](=[O:1])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
OC1=C(OC=2C1=NC=CC2)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the hydrochloric acid solution

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CC(C2=NC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.